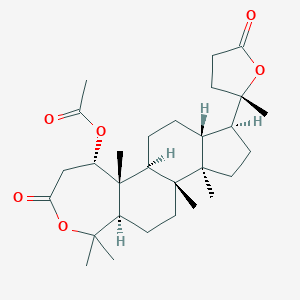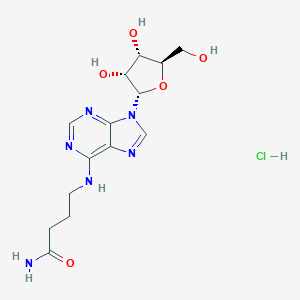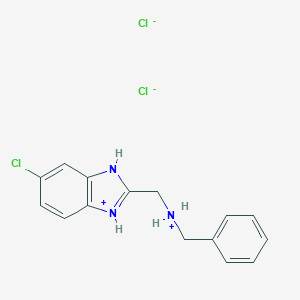
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride, also known as CBM-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has shown potential applications in various scientific research fields, such as cancer research, infectious diseases, and neuroscience. In cancer research, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to exhibit antibacterial and antifungal activities. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function and protect against neurodegeneration.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is not fully understood. However, studies have suggested that 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride may exert its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In infectious diseases, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In neuroscience, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has been shown to enhance cognitive function by increasing the release of acetylcholine and modulating the activity of NMDA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has several advantages for lab experiments, such as its high purity and stability. 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is also readily available and relatively easy to synthesize. However, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride research. One direction is to further investigate the mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride and its effects on various cellular processes. Another direction is to explore the potential applications of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride in other scientific research fields, such as immunology and cardiovascular disease. Additionally, research could focus on developing new derivatives of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to exert various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride can be synthesized by reacting 5-chloro-2-aminomethyl benzimidazole with benzyl chloride in the presence of hydrochloric acid. This reaction results in the formation of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride as a dihydrochloride salt.
Propiedades
Número CAS |
102516-85-8 |
|---|---|
Nombre del producto |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Fórmula molecular |
C15H16Cl3N3 |
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
benzyl-[(6-chloro-1H-benzimidazol-3-ium-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-6-7-13-14(8-12)19-15(18-13)10-17-9-11-4-2-1-3-5-11;;/h1-8,17H,9-10H2,(H,18,19);2*1H |
Clave InChI |
SHGDKOZJGQVXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Sinónimos |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








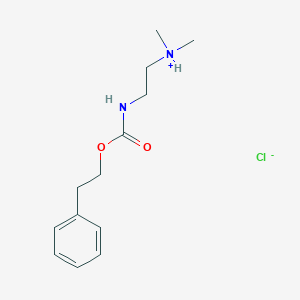
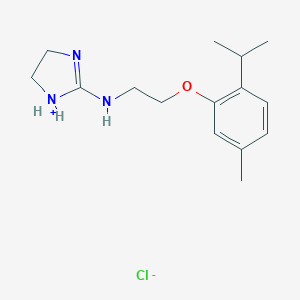


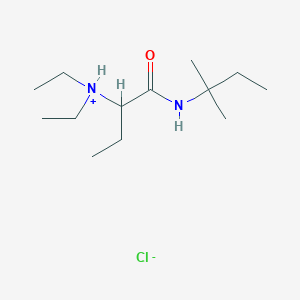
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

